5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
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Overview
Description
5,5di-4PyridMeSMe hydantoin: is a compound that belongs to the class of hydantoins, which are cyclic ureas. Hydantoins are known for their diverse biological activities and are found in various medicinally significant molecules. The structure of 5,5di-4PyridMeSMe hydantoin includes a five-membered ring with two nitrogen atoms, two sulfur atoms, and two pyridine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5di-4PyridMeSMe hydantoin can be achieved through several methods. One common approach is the Bucherer–Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide to form hydantoins . Another method involves the tandem α-amination and α-arylation of silyl ketene acetals, which allows for the formation of 5,5-disubstituted hydantoins from simple ester-derived starting materials .
Industrial Production Methods: Industrial production of hydantoins, including 5,5di-4PyridMeSMe hydantoin, often involves the use of metal-catalyzed procedures to enhance the efficiency and yield of the synthesis. These methods are designed to be more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,5di-4PyridMeSMe hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydantoin ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins .
Scientific Research Applications
Chemistry: 5,5di-4PyridMeSMe hydantoin is used as an intermediate in the synthesis of amino acids and other bioactive molecules. It serves as a building block for the construction of complex organic compounds .
Biology: In biological research, hydantoins are studied for their potential as enzyme inhibitors and their role in metabolic pathways. They are also used in the study of protein-ligand interactions .
Medicine: Hydantoins, including 5,5di-4PyridMeSMe hydantoin, have been investigated for their anticonvulsant, antiarrhythmic, and antibacterial properties. They are also explored for their potential use in cancer therapy .
Industry: In the industrial sector, hydantoins are used in the production of polymers, resins, and other materials. They are valued for their stability and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of 5,5di-4PyridMeSMe hydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In cancer therapy, hydantoins have been shown to inhibit the epidermal growth factor receptor (EGFR) and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Phenytoin: An anticonvulsant drug with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin used for its improved solubility and bioavailability.
Nitrofurantoin: An antibacterial drug with a hydantoin core.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness: 5,5di-4PyridMeSMe hydantoin is unique due to its specific substitution pattern, which includes two pyridine rings and two sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
142979-87-1 |
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Molecular Formula |
C17H18N4O2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5,5-bis(pyridin-4-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-1-5-18-6-2-13)12-25-10-14-3-7-19-8-4-14/h1-8H,9-12H2,(H2,20,21,22,23) |
InChI Key |
PGFKRAPIGHYLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=NC=C3 |
Origin of Product |
United States |
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